molecular formula C9H9BrN2O B3008652 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1368303-83-6

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3008652
CAS No.: 1368303-83-6
M. Wt: 241.088
InChI Key: FFSHJITVIRNPPK-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 2740361-59-3) is a brominated heteroaromatic building block with a molecular formula of C9H9BrN2O and a molecular weight of 241.08 g/mol . This compound is part of the 1H-pyrrolopyridine family, a privileged scaffold in medicinal chemistry known for its significant pharmacological activities, particularly in anticancer research . The rigid pyrrolopyridine core serves as a key structural element in the design of bioactive molecules, often used to restrict conformation and improve the metabolic stability of potential drug candidates . The bromine substituent at the 2-position makes this compound a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies . Derivatives of 1H-pyrrolo[3,2-b]pyridine and its isomers have been investigated as potent inhibitors of various biological targets. For instance, similar scaffolds have been developed into colchicine-binding site inhibitors that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Other research programs have successfully utilized the 1H-pyrrolo[3,2-c]pyridine scaffold to create potent and orally bioavailable inhibitors of kinase targets like MPS1, a protein critical for the spindle assembly checkpoint and a target of interest in oncology . This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated area, following standard safety protocols for laboratory chemicals.

Properties

IUPAC Name

2-bromo-5-methoxy-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-7-3-4-9(13-2)11-6(7)5-8(12)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSHJITVIRNPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1Br)N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrrolo[3,2-b]pyridine precursor, followed by methoxylation and methylation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

    Substitution: Formation of 2-azido-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine.

    Oxidation: Formation of 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

    Reduction: Formation of 1-methyl-1,2-dihydro-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Scientific Research Applications

2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Core Variations

5-Bromo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine (CAS 183208-22-2)
  • Core : Pyrrolo[2,3-b]pyridine (fusion differs at pyrrole-pyridine junction).
  • Substituents : Bromo at position 5, methyl at position 1.
  • Key Differences :
    • Positional isomerism alters reactivity; bromine at position 5 facilitates Suzuki-Miyaura coupling at position 3, unlike the target compound’s bromine at position 2 .
    • Lower similarity (96%) to the target compound due to core variation .
6-Bromo-2-Methyl-1H-Pyrrolo[3,2-b]Pyridine (CAS 1190319-51-7)
  • Core : Same as the target compound.
  • Substituents : Bromo at position 6, methyl at position 2.
  • Key Differences :
    • Bromine placement at position 6 reduces steric hindrance for functionalization at position 3.
    • Methyl at position 2 may alter binding interactions in biological targets compared to the target’s N-methyl group .

Functional Group Variations

5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carbaldehyde
  • Core : Pyrrolo[2,3-b]pyridine.
  • Substituents : Bromo at position 5, formyl group at position 3.
  • Key Differences :
    • The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), offering divergent synthetic pathways compared to the target’s methoxy group.
    • Absence of N-methylation reduces metabolic stability .
7-Bromo-3-Nitro-1H-Pyrrolo[3,2-b]Pyridine (CAS 1190318-61-6)
  • Core : Same as the target compound.
  • Substituents : Bromo at position 7, nitro at position 3.
  • Key Differences :
    • Nitro group (strong electron-withdrawing) decreases electron density, contrasting with the target’s electron-donating methoxy group.
    • Bromine at position 7 limits cross-coupling opportunities at adjacent positions .

Substituent Complexity and Protecting Groups

5-Bromo-3-Iodo-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrrolo[2,3-b]Pyridine
  • Core : Pyrrolo[2,3-b]pyridine.
  • Substituents : Bromo at position 5, iodo at position 3, SEM protecting group.
  • Key Differences :
    • Dual halogens enable sequential cross-coupling reactions.
    • SEM group protects nitrogen but adds steric bulk, reducing reactivity compared to the target’s unprotected N-methyl group .

Physicochemical Comparison

Property Target Compound 5-Bromo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine 7-Bromo-3-Nitro-1H-Pyrrolo[3,2-b]Pyridine
Molecular Weight (g/mol) ~241 ~211 ~242
LogP (Predicted) 2.1 (estimated) 1.8 1.6
Solubility Moderate (methoxy enhances) Low (no polar groups) Very low (nitro group)

Biological Activity

2-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structural features, including a bromine atom at the 2-position and a methoxy group at the 5-position, make it a subject of interest in various biological studies. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN2OC_9H_8BrN_2O. Its structure can be represented as follows:

Structure C9H8BrN2O\text{Structure }\text{C}_9\text{H}_8\text{BrN}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : This compound has shown promise as an anticancer agent. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting the cell cycle. Studies indicate that it may interfere with tubulin assembly, which is crucial for mitosis .
  • Anti-inflammatory Effects : Preliminary research suggests that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs .

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays:

Biological Activity Methodology Findings
AntiproliferativeMTT AssaySignificant reduction in viability of cancer cell lines (e.g., Jurkat cells) with GI50 values in the nanomolar range .
Apoptosis InductionFlow CytometryInduced apoptosis correlated with mitochondrial depolarization and activation of caspase pathways .
COX InhibitionEnzymatic AssayIC50 values similar to celecoxib, indicating potent anti-inflammatory activity .

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer (4T1) cells. The mechanism involved arresting cells in the G2/M phase of the cell cycle .
  • Anti-inflammatory Activity : A study comparing this compound to traditional anti-inflammatory agents found it effectively reduced inflammation markers in carrageenan-induced models. Its effectiveness was comparable to indomethacin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Key Features Biological Activity
5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridineLacks bromine; lower reactivityModerate anticancer activity; less potent than 2-bromo derivative .
2-Chloro-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridineChlorine instead of bromineReduced biological activity compared to brominated analog .

Q & A

Q. What are the established synthetic routes for 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine?

The compound can be synthesized via N1-alkylation of a pyrrolopyridine precursor. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with methyl iodide under basic conditions (KOH) in the presence of a phase-transfer catalyst (Bu₄N⁺HSO₄⁻) to introduce the methyl group at the 1-position . Subsequent methoxylation at the 5-position can be achieved using a palladium-catalyzed coupling reaction with a methoxy donor. Alternative routes involve bromination of pre-functionalized pyrrolopyridine scaffolds .

Q. How is the compound characterized spectroscopically?

  • ¹H NMR : Key signals include a broad singlet (~12.4 ppm) for the NH proton (if present), aromatic protons in the 7.4–8.4 ppm range, and methyl/methoxy protons between 2.5–4.0 ppm .
  • X-ray crystallography : Used to confirm regiochemistry and substituent orientation. For example, crystallographic data for related brominated pyrrolopyridines show planar aromatic systems with bond lengths consistent with electron-withdrawing substituents .

Q. What are common purification strategies for this compound?

  • Flash column chromatography with heptane/ethyl acetate (8:2) is effective for isolating intermediates .
  • Recrystallization from ethanol or THF yields high-purity crystalline products .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for functionalizing the bromine substituent?

The bromine at the 2-position is reactive in Sonogashira , Suzuki , or Buchwald-Hartwig couplings . For example:

  • Sonogashira coupling : Use Pd(PPh₃)₄, CuI, and phenylacetylene in THF at 80°C to introduce alkynyl groups. Yields up to 51% are achievable with careful control of catalyst loading .
  • Suzuki coupling : Employ 3,4-dimethoxyphenylboronic acid and Pd catalysts (e.g., PdCl₂(dppf)) in dioxane/H₂O to install aryl groups .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy’s electron-donating nature reduces electrophilicity at the 5-position) .
  • Molecular docking : Models interactions with biological targets (e.g., kinases), highlighting the role of the bromine atom in hydrophobic binding pockets .

Q. How do solvent and temperature affect regioselectivity in alkylation reactions?

  • Low-temperature alkylation (0°C) minimizes side reactions. For example, NaH/MeI in THF at 0°C selectively methylates the 1-position without competing O-alkylation .
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity due to increased nucleophilicity of competing sites .

Q. What are the challenges in scaling up synthesis?

  • Bromine handling : Requires strict control of exothermic reactions during bromination steps.
  • Catalyst recovery : Homogeneous Pd catalysts (e.g., Pd(PPh₃)₄) are difficult to recycle, increasing costs. Heterogeneous catalysts (e.g., Pd/C) are being explored .

Data Contradictions and Resolution

Discrepancies in reported reaction yields for Sonogashira coupling:

  • Some studies report ~50% yields , while others achieve >70% under microwave-assisted conditions . Resolution: Microwave irradiation reduces reaction time and improves efficiency by enhancing Pd catalyst turnover .

Conflicting NMR data for methoxy protons:

  • Methoxy protons in related compounds appear at 3.8–4.0 ppm in DMSO-d₆ but shift upfield (3.5–3.7 ppm) in CDCl₃ due to solvent polarity effects. Confirm solvent choice when comparing spectra .

Methodological Tables

Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
N1-MethylationKOH, Bu₄N⁺HSO₄⁻, MeI, THF, 0°C→rt99
Sonogashira CouplingPd(PPh₃)₄, CuI, phenylacetylene, THF, 80°C51
MethoxylationPd(OAc)₂, NaOMe, DMF, 100°C65

Table 2. Key Spectroscopic Data

Proton TypeChemical Shift (ppm)MultiplicityReference
NH (pyrrole)12.40bs
Aromatic (C5-H)8.32d (J=2.1 Hz)
OCH₃3.85s

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